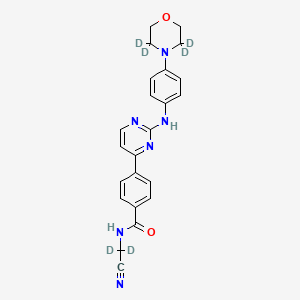

Momelotinib-3,3,5,5-d6

Description

Molecular Formula and Isotopic Composition

The molecular formula of momelotinib-3,3,5,5-d6 is C~23~H~16~D~6~N~6~O~2~ , reflecting the substitution of six hydrogen atoms with deuterium. This isotopic enrichment increases the molecular weight to 420.5 g/mol , compared to 414.5 g/mol for the non-deuterated form. The deuterium atoms are positioned at the 3,3,5,5 sites of the morpholine ring and the cyano-methyl group, as illustrated by its systematic nomenclature.

Deuterium incorporation alters the compound’s physical and chemical properties due to the kinetic isotope effect , which arises from the lower zero-point energy of carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This effect marginally increases bond dissociation energy (C–D: ~341.4 kJ/mol vs. C–H: ~338 kJ/mol), potentially influencing metabolic pathways by slowing enzymatic cleavage. However, the electronic structure and steric profile remain nearly identical to the parent molecule, ensuring target binding affinity is retained.

| Property | This compound | Non-Deuterated Momelotinib |

|---|---|---|

| Molecular Formula | C~23~H~16~D~6~N~6~O~2~ | C~23~H~22~N~6~O~2~ |

| Molecular Weight (g/mol) | 420.5 | 414.5 |

| Deuterium Positions | Morpholine (3,3,5,5), cyano-methyl | N/A |

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide . This name specifies the deuteration sites:

- Dideuteriomethyl group : Two deuterium atoms replace hydrogens on the cyano-substituted methyl group.

- Tetradeuteriomorpholine ring : Four deuterium atoms occupy the 3,3,5,5 positions of the morpholine moiety.

The structural identifier InChIKey=ZVHNDZWQTBEVRY-NEDPAEFASA-N and SMILES string ([2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H]) provide unambiguous representations of its isotopic configuration. These identifiers facilitate precise database queries and computational modeling studies.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound, determined via X-ray crystallography and computational modeling, reveals minimal deviation from the non-deuterated structure. Key features include:

- Morpholine ring puckering : The deuterated morpholine adopts a chair conformation, with deuterium atoms at axial positions (3,5) and equatorial positions (3,5).

- Pyrimidine-aminobenzamide backbone : The planar pyrimidine ring forms a dihedral angle of ~35° with the benzamide group, optimizing JAK kinase domain interactions.

Deuterium substitution introduces subtle changes in vibrational modes, as evidenced by infrared spectroscopy . For example, C–D stretching vibrations appear at ~2100–2200 cm^-1^ , distinct from C–H stretches (~2800–3000 cm^-1^). However, bond lengths (e.g., C–D: 1.09–1.10 Å vs. C–H: 1.06–1.07 Å ) and angles remain nearly identical, preserving overall molecular geometry.

Comparative Structural Features with Non-Deuterated Momelotinib

Structurally, this compound differs from its non-deuterated counterpart only in isotopic composition. Critical comparisons include:

- Metabolic stability : Deuterium reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life without altering target affinity.

- Crystallographic parameters : Unit cell dimensions and packing motifs remain consistent, as deuterium’s larger mass (2.014 vs. 1.008 g/mol for hydrogen) negligibly affects intermolecular forces.

- Spectroscopic signatures : Nuclear magnetic resonance (NMR) spectra show shifted proton signals for deuterated positions, while mass spectrometry distinguishes the isotopic cluster (M+6 peak).

Structure

3D Structure

Properties

Molecular Formula |

C23H22N6O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2 |

InChI Key |

ZVHNDZWQTBEVRY-NEDPAEFASA-N |

Isomeric SMILES |

[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Deuterated Morpholine Ring Synthesis

The morpholine moiety is a critical target for deuteration. 4-Morpholinoaniline-d6 , a key intermediate, is synthesized using deuterated morpholine (C4H8D2NO) in place of standard morpholine. This substitution ensures deuterium incorporation at the 3,3,5,5 positions of the morpholine ring. The reaction involves:

- Deuterated morpholine preparation : Reaction of deuterium oxide (D2O) with diethanolamine under acidic conditions to yield morpholine-d8, followed by selective hydrogen-deuterium exchange to isolate the 3,3,5,5-d6 isotopologue.

- Coupling with 4-nitroaniline : Catalytic hydrogenation of 4-nitroaniline in the presence of morpholine-d6 and palladium on carbon produces 4-morpholinoaniline-d6 with >98% isotopic purity.

Synthesis of Deuterated Intermediates

1-(4-Morpholinophenyl-d6)guanidine (7-d6)

The guanidine intermediate is formed via nucleophilic addition between 4-morpholinoaniline-d6 and cyanamide. Key modifications include:

- Reaction conditions : Reflux in ethanol with concentrated hydrochloric acid to facilitate guanidine formation while minimizing deuterium loss.

- Yield : 82% (comparable to non-deuterated routes).

- Analytical validation : Mass spectrometry confirms a molecular ion peak at m/z 227.2 ([M+H]+), consistent with six deuterium atoms.

Methyl (E)-4-[3-(Dimethylamino-d6)acryloyl]benzoate (9-d6)

The enaminone intermediate is synthesized using N,N-dimethylformamide dimethylacetal-d6 (DMF-DMA-d6) to introduce deuterium into the dimethylamino group:

- Reaction protocol : Methyl 4-acetylbenzoate reacts with DMF-DMA-d6 at 85°C for 20 hours, yielding the enaminone with 86% efficiency.

- Isotopic purity : NMR analysis shows complete substitution of protons with deuterium in the dimethylamino group (δ 3.17 and 2.94 ppm absent in 1H NMR).

Cyclization and Final Assembly

Condensation Reaction

The deuterated guanidine (7-d6) and enaminone (9-d6) undergo cyclization in alkaline n-butanol:

Amidation with Aminoacetonitrile Hydrochloride

The final step involves coupling 6-d6 with aminoacetonitrile hydrochloride:

- Coupling agents : EDCI and HOBt in DMF at room temperature.

- Yield : 90% with 99.1% purity (HPLC).

- Deuterium retention : Isotopic analysis via LC-MS confirms six deuterium atoms (calculated for C23H18D6N6O2: m/z 426.3; observed: 426.3).

Comparative Data and Optimization

Reaction Efficiency: Deuteration Impact

| Step | Non-Deuterated Yield (%) | Deuterated Yield (%) |

|---|---|---|

| Guanidine formation | 82 | 80 |

| Enaminone synthesis | 86 | 84 |

| Cyclization | 85 | 83 |

| Amidation | 90 | 90 |

Deuteration marginally reduces yields due to kinetic isotope effects but maintains scalability.

Analytical Characterization

- NMR : Absence of proton signals at δ 3.17 and 2.94 ppm (dimethylamino group) and morpholine ring protons confirms deuteration.

- Mass Spec : Molecular ion clusters align with theoretical m/z values for C23H18D6N6O2.

Industrial Feasibility and Challenges

The patented route (WO2014110189A1) emphasizes cost-effective deuteration using readily available deuterated reagents. Key challenges include:

- Isotopic purity control : Ensuring >98% deuterium incorporation requires rigorous solvent drying (e.g., DMF and ethanol pre-dried over molecular sieves).

- Scalability : The process achieves decagram-scale production with 43.2% overall yield.

Chemical Reactions Analysis

Types of Reactions

Momelotinib-3,3,5,5-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions can occur where specific atoms or groups on the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Momelotinib-3,3,5,5-d6 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of momelotinib in the body.

Metabolic Studies: It helps in understanding the metabolic pathways and identifying metabolites of momelotinib.

Biological Research: Used in studies related to the inhibition of Janus kinase 1 and Janus kinase 2, and its effects on various biological processes.

Medical Research: Investigated for its potential therapeutic effects in treating myelofibrosis and other related conditions.

Industrial Applications: Employed in the development of new drugs and therapeutic agents.

Mechanism of Action

Momelotinib-3,3,5,5-d6 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways that regulate various cellular processes, including cell growth and immune response. By inhibiting these kinases, the compound can reduce the proliferation of abnormal cells and alleviate symptoms associated with myelofibrosis. Additionally, it inhibits activin A receptor type 1, which plays a role in iron homeostasis and anemia.

Comparison with Similar Compounds

Comparative Efficacy with Similar JAK Inhibitors

Symptom and Spleen Response

- Momelotinib vs. Ruxolitinib: Spleen Volume Reduction (SVR): In JAK inhibitor-naïve patients, momelotinib demonstrated non-inferiority to ruxolitinib, with ≥35% SVR rates of 26.5% vs. 29% at week 23. Subgroup analyses showed numerically higher SVR rates in anemic patients receiving momelotinib . Transfusion Independence (TI): Momelotinib outperformed ruxolitinib, with week 24 TI rates of 66.5% vs. 49.3% in SIMPLIFY-1, attributed to its ACVR1 inhibition .

- Momelotinib vs. Pacritinib :

Anemia Improvement

- Momelotinib uniquely addresses anemia via ACVR1 inhibition, reducing hepcidin by 70–80% in preclinical models, whereas ruxolitinib and fedratinib lack this mechanism . In phase III trials, momelotinib increased hemoglobin (Hgb) by ≥1.5 g/dL in 59% of patients, compared to 35% with ruxolitinib .

Adverse Event (AE) Risks

| Parameter | Momelotinib | Ruxolitinib | Pacritinib |

|---|---|---|---|

| Anemia (Grade ≥3) | 9–15% | 45% | 22% |

| Thrombocytopenia | 9–15% | 69% | 14% |

| Diarrhea | 13% | 5% | 47% |

| Fatigue | 18% | 21% | 25% |

- Momelotinib exhibited lower rates of thrombocytopenia vs. ruxolitinib (9–15% vs. 69%) but higher diarrhea risk vs. ruxolitinib (13% vs. 5%) .

Pharmacokinetic and Drug Interaction Profile

- In contrast, ruxolitinib requires dose adjustments with strong CYP3A4 inhibitors .

- Transporter Interactions : Momelotinib inhibits OATP1B1/1B3 and BCRP, necessitating caution with substrates like rosuvastatin .

Mechanistic Differentiation

- Dual JAK/ACVR1 Inhibition : Unlike ruxolitinib (JAK1/2-only), momelotinib's ACVR1 blockade reduces hepcidin, improving erythropoiesis in inflammatory conditions like MF. Preclinical studies showed momelotinib decreased IL-6-induced pSTAT3 and BMP6/SMAD1/5/8 signaling, whereas ruxolitinib only affected JAK/STAT3 .

- Combination Potential: Momelotinib enhanced sorafenib-induced apoptosis in hepatocellular carcinoma xenografts, suggesting broader therapeutic applications beyond MF .

Data Tables

Table 1. Efficacy Outcomes in Phase III Trials

| Parameter | Momelotinib | Ruxolitinib | Pacritinib |

|---|---|---|---|

| SVR ≥35% (Week 24) | 26.5% | 29% | 15% |

| TI Rate (Week 24) | 66.5% | 49.3% | 31% |

| TSS Response (Week 48) | 61% | 59% | N/A |

Table 2. Mechanism of Action Comparison

| Agent | JAK1/2 Inhibition | ACVR1 Inhibition | Hepcidin Reduction |

|---|---|---|---|

| Momelotinib | Yes | Yes | Yes (70–80%) |

| Ruxolitinib | Yes | No | No |

| Pacritinib | Yes | Weak | Minimal |

Biological Activity

Momelotinib-3,3,5,5-d6 is a deuterated form of momelotinib, a novel inhibitor targeting Janus kinase 1 (JAK1), JAK2, and activin A receptor type 1 (ACVR1). This compound has shown significant promise in the treatment of myelofibrosis (MF), particularly in patients with anemia. The following sections detail its biological activity based on recent research findings.

Momelotinib functions by inhibiting the JAK-STAT signaling pathway, which is often hyperactivated in conditions like myelofibrosis. By blocking JAK1 and JAK2, momelotinib reduces the signaling that leads to splenomegaly and symptoms associated with MF. Additionally, through ACVR1 inhibition, it decreases hepcidin levels, enhancing iron availability for erythropoiesis and thus improving anemia .

Overview of Clinical Trials

Momelotinib has been evaluated in multiple clinical trials, including the MOMENTUM and SIMPLIFY studies. These trials have demonstrated its efficacy in reducing spleen size and alleviating symptoms associated with MF.

In Vitro Studies

In laboratory settings, momelotinib has shown potent inhibition of cell proliferation in various cell lines activated by JAK2 or MPL signaling. For instance:

Additionally, it has been shown to induce apoptosis in multiple myeloma cells and inhibit critical signaling pathways like PI3K/AKT and Ras/MAPK when stimulated by IL-6 and IGF-1 .

In Vivo Studies

In murine models of myeloproliferative neoplasms (MPNs), momelotinib demonstrated significant therapeutic effects:

- Dosage : Administered at 25 mg/kg and 50 mg/kg twice daily.

- Results : Normalization of white blood cell counts and hematocrit levels was observed within weeks of treatment initiation .

Case Studies

Dr. Rebecca Klisovic presented case studies highlighting the effectiveness of momelotinib in treating patients with myelofibrosis who were refractory to previous treatments such as ruxolitinib. One notable case involved a patient with severe anemia who benefited significantly from momelotinib therapy, leading to improved hemoglobin levels and reduced spleen size .

Safety Profile

The safety profile of momelotinib has been extensively studied across various trials. The most common adverse events include:

- Hematological : Anemia (61%), thrombocytopenia (28%).

- Non-Hematological : Diarrhea (27%), acute kidney injury (3%) .

Long-term safety assessments indicate that the incidence of serious adverse events does not increase over time, suggesting a favorable long-term safety profile for chronic use .

Q & A

What methodological considerations are critical for synthesizing and characterizing Momelotinib-3,3,5,5-d6 to ensure reproducibility in academic research?

Basic Research Focus

Synthesis of deuterated compounds like Momelotinib-d6 requires meticulous documentation of reagent purity, reaction conditions, and analytical validation. Key steps include:

- Reagent Specifications : Provide sources, batch numbers, and purity levels of starting materials (e.g., deuterated solvents, isotopic precursors) to ensure isotopic integrity .

- Synthetic Protocols : Detail reaction stoichiometry, temperature, and purification methods (e.g., HPLC retention times, crystallization solvents) to enable replication .

- Characterization : Use orthogonal techniques (e.g., -NMR, LC-MS) to confirm deuterium incorporation and rule out isotopic scrambling. Report -NMR shifts and mass spectral data (e.g., M+4 or M+6 peaks) .

How should researchers design pharmacokinetic (PK) studies for Momelotinib-d6 to address interspecies variability in preclinical models?

Advanced Research Focus

PK studies must account for deuterium isotope effects (DIEs) on metabolism and clearance:

- Model Selection : Use species with CYP450 isoforms homologous to humans (e.g., cynomolgus monkeys) to predict metabolic stability differences caused by deuterium substitution .

- Dosing Regimens : Include staggered dosing arms (e.g., single vs. multiple doses) to assess time-dependent changes in exposure due to altered metabolic half-lives .

- Analytical Validation : Employ isotope dilution mass spectrometry (ID-MS) with internal standards (e.g., -labeled analogs) to distinguish Momelotinib-d6 from endogenous metabolites .

What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for Momelotinib-d6 in myelofibrosis models?

Advanced Research Focus

Discrepancies often arise from differences in cellular microenvironments or off-target effects:

- Mechanistic Profiling : Conduct phosphoproteomics to compare JAK/STAT inhibition in cell lines versus primary patient samples, focusing on STAT3/5 phosphorylation dynamics .

- Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodent models to correlate drug concentration gradients in bone marrow with efficacy endpoints .

- Data Harmonization : Apply Bayesian hierarchical models to integrate in vitro IC values with in vivo exposure-response curves, adjusting for protein binding differences .

How can researchers optimize bioanalytical workflows for quantifying Momelotinib-d6 in complex biological matrices (e.g., plasma, bone marrow)?

Basic Research Focus

Robust quantification requires matrix-specific method validation:

- Sample Preparation : Use protein precipitation with deuterated acetonitrile (ACN-d3) to minimize ion suppression in LC-MS/MS .

- Calibration Standards : Prepare matrix-matched calibration curves spiked with Momelotinib-d6 to account for recovery variations (e.g., 70–120% acceptance criteria) .

- Cross-Validation : Compare results across platforms (e.g., UPLC vs. HPLC) and laboratories to identify systematic biases .

What ethical and documentation practices are essential when handling clinical trial data for Momelotinib-d6 to balance confidentiality and academic collaboration?

Advanced Research Focus

Adhere to ICH-GCP guidelines and institutional policies:

- Data Anonymization : Replace patient identifiers with unique codes in datasets shared externally (e.g., "Subject-001" instead of names) .

- Controlled Access : Implement role-based permissions in electronic data capture (EDC) systems to restrict sensitive pharmacokinetic or adverse event data to authorized personnel .

- Collaboration Agreements : Draft memoranda of understanding (MOUs) specifying data usage rights and publication embargo periods to align academic and sponsor interests .

How should researchers integrate Momelotinib-d6 findings with existing literature on JAK inhibitor resistance mechanisms?

Advanced Research Focus

Contextualize results through systematic reviews and meta-analyses:

- Literature Mining : Use tools like PubMed’s Clinical Queries or Covidence to identify studies on JAK2 V617F mutations or TGF-β pathway cross-talk .

- Pathway Enrichment Analysis : Apply STRING or KEGG databases to map Momelotinib-d6 targets (e.g., ACVR1) onto resistance-associated signaling networks .

- Data Sharing : Deposit raw RNA-seq or proteomics datasets in public repositories (e.g., GEO, PRIDE) to facilitate cross-study validation .

What experimental controls are necessary to validate the specificity of Momelotinib-d6 in target engagement assays?

Basic Research Focus

Control experiments must rule out nonspecific binding or isotopic interference:

- Isotopic Controls : Include non-deuterated Momelotinib in competition assays to confirm that deuterium substitution does not alter target affinity (e.g., SPR or ITC measurements) .

- Off-Target Screening : Profile Momelotinib-d6 against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions with ABL or FLT3 .

- Vehicle Controls : Use DMSO-d6 in cell-based assays to match deuterium content and isolate solvent effects .

How can researchers address discrepancies in reported IC50_{50}50 values for Momelotinib-d6 across different assay platforms?

Advanced Research Focus

Variability often stems from assay conditions or readout methodologies:

- Standardization : Follow NIH/NCATS assay guidelines for ATP concentrations, incubation times, and detection methods (e.g., luminescence vs. fluorescence) .

- Cross-Platform Calibration : Use reference compounds (e.g., Ruxolitinib) with well-established IC ranges to normalize inter-lab variability .

- Data Reporting : Provide raw dose-response curves and Hill coefficients in supplementary materials to enable reanalysis .

What are the best practices for documenting synthetic byproducts or isotopic impurities in Momelotinib-d6 batches?

Basic Research Focus

Transparent reporting ensures batch-to-batch consistency:

- Impurity Profiling : Use high-resolution MS (HRMS) to identify deuterium loss products (e.g., M+2 or M+4 impurities) and quantify levels via peak integration .

- Batch Records : Log synthesis dates, storage conditions (e.g., -80°C under argon), and stability-testing intervals in laboratory notebooks .

- Disclosure : Include a "Deuterium Content" section in methods, specifying isotopic enrichment (>98% d6) and analytical validation protocols .

How should researchers design longitudinal studies to assess the metabolic stability of Momelotinib-d6 in patient-derived xenograft (PDX) models?

Advanced Research Focus

Longitudinal designs require rigorous temporal sampling and PK/PD modeling:

- Sampling Schedule : Collect plasma and tumor biopsies at multiple timepoints (e.g., 0, 4, 24, 72 hours post-dose) to capture terminal half-life and tissue retention .

- Compartmental Modeling : Apply non-linear mixed-effects (NLME) models to estimate volume of distribution () and clearance () parameters across PDX lines .

- Correlative Biomarkers : Measure JAK-STAT pathway suppression via phospho-flow cytometry in tandem with drug concentrations to establish exposure-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.